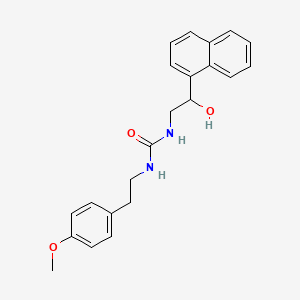
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(naphthalen-1-yl)ethanol, which is then reacted with 4-methoxyphenethylamine to form the desired urea derivative. The reaction conditions often include the use of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene under anhydrous conditions to facilitate the formation of the urea bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenethylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-chlorophenethyl)urea: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical properties and applications.
This compound’s unique structure allows for specific interactions and applications that may not be possible with other similar compounds, highlighting its potential in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-18-11-9-16(10-12-18)13-14-23-22(26)24-15-21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTCUJJBQRCLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
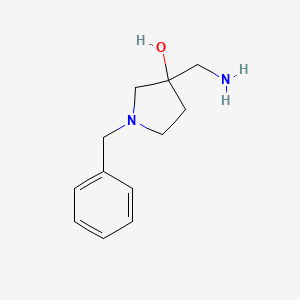
![N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B2767893.png)
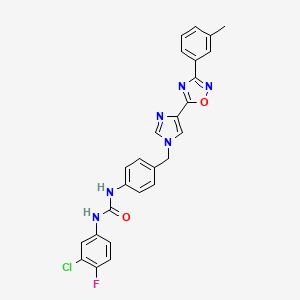

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)
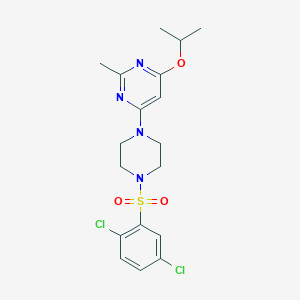
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2767903.png)
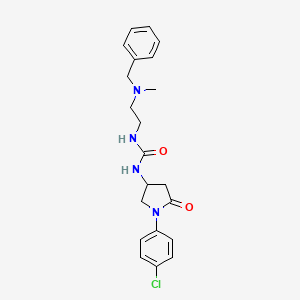
![N-(3-cyanothiolan-3-yl)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2767905.png)
